molecular formula C18H14O4 B1336081 Dimethyl 1,8-Anthracenedicarboxylate CAS No. 93655-34-6

Dimethyl 1,8-Anthracenedicarboxylate

Cat. No. B1336081
CAS RN: 93655-34-6
M. Wt: 294.3 g/mol
InChI Key: ALYSIEHCBBJETD-UHFFFAOYSA-N
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Description

Dimethyl 1,8-Anthracenedicarboxylate (DMAE) is a synthetic organic compound that belongs to the family of aromatic hydrocarbons. It is also known as 1,8-Anthracenedicarboxylic Acid Dimethyl Ester .


Molecular Structure Analysis

The molecular formula of Dimethyl 1,8-Anthracenedicarboxylate is C18H14O4 . Its molecular weight is 294.31 . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

Dimethyl 1,8-Anthracenedicarboxylate is a solid at 20 degrees Celsius . It appears as a white to yellow to green powder or crystal . The melting point ranges from 102.0 to 106.0 degrees Celsius .

Scientific Research Applications

Polymer Synthesis

Dimethyl 1,8-Anthracenedicarboxylate has been utilized in the synthesis of polyesters and copolyesters. The inclusion of this monomer results in thermally stable polymers, with the anthracenecarboxylate unit enhancing the glass transition and melting points. These characteristics make it a valuable component in creating high-performance polymers with improved thermal properties (Collard & Schiraldi, 2002).

Optical Properties in Polymers

In another application, dimethyl 1,8-Anthracenedicarboxylate and similar compounds have been explored as fluorescent optical brightening agents in condensation polymers. When copolymerized with poly(ethylene terephthalate), these materials demonstrate blue fluorescence, which is significant for applications requiring optical brightening properties (Connor, Kriegel, Collard, Liotta, & Schiraldi, 2000).

Fluorescence Study

The fluorescence properties of 1,8-Anthracenedicarboxylic acid, a derivative of dimethyl 1,8-Anthracenedicarboxylate, have been studied extensively. These studies include pH-fluorescence titration and interaction with metal ions and organic guests, highlighting its potential in sensor applications and fluorescence-based detection techniques (Kim, Bae, Kwon, Kim, Choi, & Yoon, 2001).

Polymer Modification

Dimethyl 1,8-Anthracenedicarboxylate is also employed in the modification of functional copolymers. The anthracene units in these copolymers are reactive and undergo Diels–Alder reactions, allowing the creation of polymers with diverse properties, such as hydrophobic or hydrophilic characteristics. This aspect is crucial for developing materials with specific surface properties and applications (Vargas, Kriegel, Collard, & Schiraldi, 2002).

Synthesis and Characterization of Polyesters

The compound is instrumental in synthesizing polyesters, where it acts as a monomer. These polyesters, like Poly(alkylene 2,6-anthracenedicarboxylate)s, show higher glass transition and melting temperatures compared to their analogs, making them suitable for advanced material applications (Kriegel, Collard, Liotta, & Schiraldi, 2001).

properties

IUPAC Name

dimethyl anthracene-1,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-17(19)13-7-3-5-11-9-12-6-4-8-14(18(20)22-2)16(12)10-15(11)13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYSIEHCBBJETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=CC3=C(C=C21)C(=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413937
Record name Dimethyl 1,8-Anthracenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1,8-Anthracenedicarboxylate

CAS RN

93655-34-6
Record name Dimethyl 1,8-Anthracenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DM Connor, SD Allen, DM Collard… - Journal of applied …, 2001 - Wiley Online Library
The effect of incorporating phthalate, 1,8‐naphthalenedicarboxylate, and 1,8‐anthracenedicarboxylate structural units on the crystallization rate of PET are evaluated by isothermal and …
Number of citations: 12 onlinelibrary.wiley.com
L Ma, P Jiao, Q Zhang, J Xu - Tetrahedron: Asymmetry, 2005 - Elsevier
A series of rigid backbone 1,8-anthracene-linked bis-oxazolines (AnBOXes) have been designed, synthesized, and evaluated in the catalytic asymmetric aziridination with [N-(p-…
Number of citations: 62 www.sciencedirect.com
CN Ndi - 2011 - search.proquest.com
Most nuclease enzymes can hydrolyze phosphoester bonds (in DNA and RNA) by using metal ions cofactors that coordinate and activate water molecules in the enzymes' active sites. …
Number of citations: 6 search.proquest.com
DM Connor - 1999 - search.proquest.com
Poly (ethylene terephthalate)(PET) is one of the world's most important commodity plastics. The largest volume applications of PET include textile fiber, tire cord, and packaging materials…
Number of citations: 3 search.proquest.com

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